molecular formula C16H16N4OS B12014055 Buttpark 64\41-59 CAS No. 585554-05-8

Buttpark 64\41-59

Cat. No.: B12014055
CAS No.: 585554-05-8
M. Wt: 312.4 g/mol
InChI Key: RBGHJKYYFGSSMC-UHFFFAOYSA-N
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Description

Based on the Buttpark nomenclature observed in the evidence (e.g., ), these identifiers likely represent unique catalog codes for chemical products, often corresponding to structurally distinct compounds. For instance, similar Buttpark codes include:

  • BUTTPARK 120\07-59: 3,5-Difluoro-4-iodoaniline (CAS 1542-34-3), a halogenated aniline derivative .
  • BUTTPARK 16\06-63: 2-(2-Methyl-thiazol-4-yl)-phenol (CAS 160241-65-6), a phenol-thiazole hybrid .
  • BUTTPARK 1777-100: 4-tert-Butyl-2-iodo-aniline (CAS 128318-63-8), an iodinated aniline with a bulky substituent .

Given the absence of explicit data for "Buttpark 64\41-59," this article will adopt a hypothetical framework for comparison, focusing on structurally or functionally analogous compounds from the Buttpark series.

Properties

CAS No.

585554-05-8

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H16N4OS/c1-20-15(13-4-3-9-17-10-13)18-19-16(20)22-11-12-5-7-14(21-2)8-6-12/h3-10H,11H2,1-2H3

InChI Key

RBGHJKYYFGSSMC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CN=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Buttpark 64\41-59 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Buttpark 64\41-59 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Buttpark 64\41-59 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Aniline Derivatives

Compound CAS Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
3,5-Difluoro-4-iodoaniline (BUTTPARK 120\07-59) 1542-34-3 C₆H₄F₂IN 255.01 3,5-F₂, 4-I 112
4-tert-Butyl-2-iodo-aniline (BUTTPARK 1777-100) 128318-63-8 C₁₀H₁₄IN 275.13 2-I, 4-tert-butyl Not reported

Key Findings :

  • Electron-Withdrawing vs.
  • Iodine Position : The para-iodine in BUTTPARK 120\07-59 may favor regioselective transformations, while the ortho-iodine in BUTTPARK 1777-100 could influence steric interactions in coordination chemistry .

Functional Analogues: Heterocyclic Derivatives

Table 2: Comparison of Heterocyclic Buttpark Compounds

Compound CAS Molecular Formula Molecular Weight Functional Groups Applications
2-(2-Methyl-thiazol-4-yl)-phenol (BUTTPARK 16\06-63) 160241-65-6 C₁₀H₉NOS 191.25 Phenol, thiazole Pharmaceutical intermediates
2-Furoylacetonitrile (BUTTPARK 82\12-56) 31909-58-7 C₇H₅NO₂ 135.12 Furan, nitrile Organic synthesis

Key Findings :

  • Bioactivity Potential: BUTTPARK 16\06-63’s thiazole-phenol structure is common in antimicrobial and anticancer agents, whereas BUTTPARK 82\12-56’s furan-nitrile motif is utilized in polymer chemistry .
  • Reactivity: The nitrile group in BUTTPARK 82\12-56 offers versatility in nucleophilic additions, contrasting with the phenolic -OH in BUTTPARK 16\06-63, which is prone to electrophilic substitution .

Methodological Considerations

  • Structural Similarity Analysis : Automated tools (e.g., chemical-structure linking algorithms) can identify analogs even when exact matches are absent, as highlighted in .
  • Data Limitations : The absence of explicit data for "Buttpark 64\41-59" underscores challenges in cross-referencing proprietary compounds with academic literature .

Q & A

Q. How to handle negative or inconclusive results in this compound research?

  • Answer: Publish negative findings in data repositories or specialized journals (e.g., Journal of Negative Results) to prevent publication bias. Use statistical tools (e.g., confidence intervals) to contextualize results and propose hypotheses for further testing .

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